molecular formula C15H20N4OS B5786792 7-methyl-3-methylsulfanyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile

7-methyl-3-methylsulfanyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile

Cat. No.: B5786792
M. Wt: 304.4 g/mol
InChI Key: LGIHWSBCLQMDPV-UHFFFAOYSA-N
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Description

7-methyl-3-methylsulfanyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile is a complex organic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a morpholine ring, a methylsulfanyl group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-methylsulfanyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of the naphthyridine core, followed by the introduction of the morpholine ring and the methylsulfanyl group through subsequent reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-methylsulfanyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methyl-3-methylsulfanyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-3-methylsulfanyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    7-methyl-3-methylsulfanyl-1-piperidin-4-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of 7-methyl-3-methylsulfanyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and methylsulfanyl group contribute to its reactivity and potential bioactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methyl-3-methylsulfanyl-1-morpholin-4-yl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-18-4-3-11-12(9-16)15(21-2)17-14(13(11)10-18)19-5-7-20-8-6-19/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIHWSBCLQMDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=NC(=C2C#N)SC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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